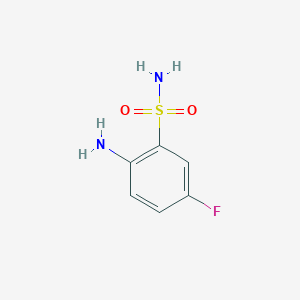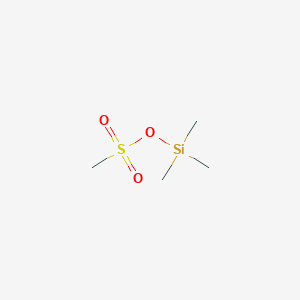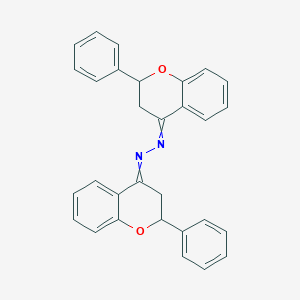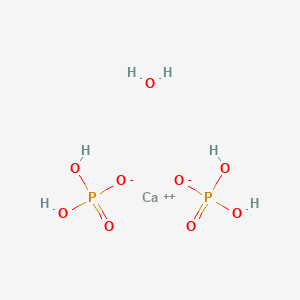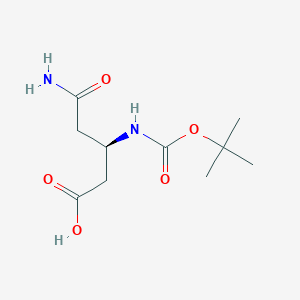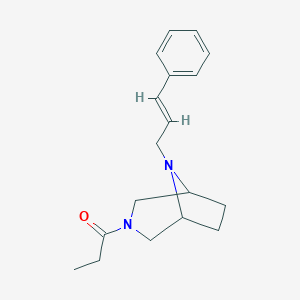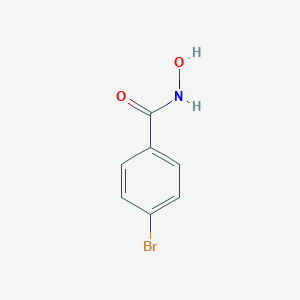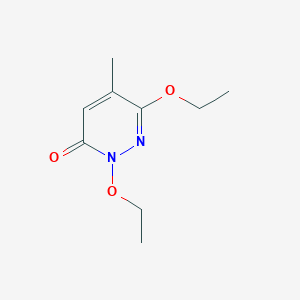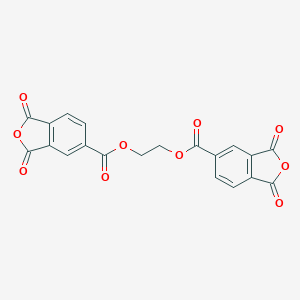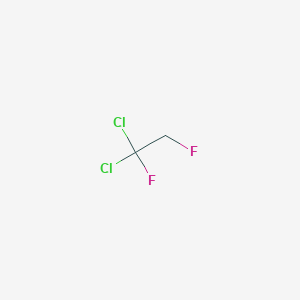
1,1-Dichloro-1,2-difluoroethane
Descripción general
Descripción
1,1-Dichloro-1,2-difluoroethane, also known as R-132c, is a hydrochlorofluorocarbon. It is a volatile derivative of ethane and appears as a colorless, odorless non-flammable liquid .
Synthesis Analysis
1,1-Dichloro-1,2-difluoroethane can be synthesized from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc . This process has been investigated in various solvents, with the best results obtained in methanol, dimethyl formamide, and ethanol at 80 °C .Molecular Structure Analysis
The molecular structure of 1,1-Dichloro-1,2-difluoroethane can be viewed using Java or Javascript .Chemical Reactions Analysis
As a hydrochlorofluorocarbon, 1,1-Dichloro-1,2-difluoroethane is a volatile derivative of ethane . It is an intermediate during the production of HFC-134a .Physical And Chemical Properties Analysis
1,1-Dichloro-1,2-difluoroethane has a molar mass of 134.93 g·mol −1. It is clear and colorless with an odorless smell. It has a melting point of −106.5 °C and a boiling point of 45.1 °C .Aplicaciones Científicas De Investigación
UV-Laser Induced Dehydrochlorination
- The study of the decomposition of 1-chloro-1,1-difluoroethane by a radical chain reaction in a flow reactor revealed the formation of dehydrochlorination and chlorination products like vinylidene fluoride and 1,2-dichloro-1,1-difluoroethane (Dong, Schneider, & Wolfrum, 1989).
Infrared Multiple-Photon Decomposition
- The infrared multiple-photon decomposition of 1,2-dichloro-1,2-difluoroethane showed that vibrationally excited parent molecules dissociate competitively via two channels to form HCl and HF (Ishikawa & Arai, 1983).
Liquid-Liquid Equilibria in Manufacturing
- 1,1-Dichloro-1-fluoroethane, a key raw material in the production of poly(vinylidene fluoride), is manufactured by the fluorination of 1,1,1-trichloroethane with hydrogen fluoride. Liquid-liquid equilibria data for systems including 1,1-dichloro-1,2-difluoroethane are crucial for designing phase separators in this process (Kang & Lee, 1995).
Synthesis of 1-Chloro-2,2-difluoroethylene
- An efficient method for producing 1-chloro-2,2-difluoroethylene was developed from 1,2,2-trichloro-1,1-difluoroethane, providing a potential solution for the recycling problem of this waste material in industrial processes (Wang, Yang, & Xiang, 2013).
Atmospheric Measurements and Implications
- Automated gas chromatography-mass spectrometry measurements at Mace Head, Ireland, have shown increasing atmospheric concentrations of compounds like 1,1,1,2-tetrafluoroethane and 1,1-dichloro-1-fluoroethane, with 1-chloro-1,1-difluoroethane also being monitored. These measurements are crucial for understanding the environmental impact of these compounds (Simmonds et al., 1998).
Thermal Conductivity Analysis
- The thermal conductivity of 1-chloro-1,1-difluoroethane (HCFC-142b) was measured across various temperatures and pressures, providing important data for its use in different industrial applications (Sousa et al., 1992).
Safety And Hazards
The main hazard of 1,1-Dichloro-1,2-difluoroethane is inhalation . It is considered a class II substance by the EPA . The use of Dichlorodifluoroethane is restricted by the US EPA through the Clean Air Act Amendments of 1990 which intend to phase out the use of substances that deplete the ozone layer .
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-dichloro-1,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQOUHIUUREZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073278 | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-1,2-difluoroethane | |
CAS RN |
1842-05-3 | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




